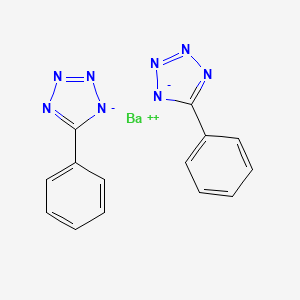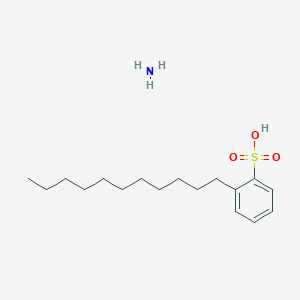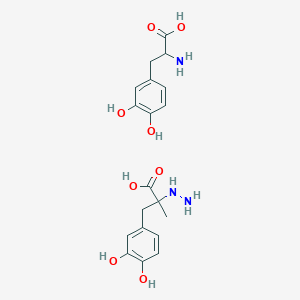
2,4,6-Trinitrophenol;triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly explosive and has been used in various applications, including explosives, dyes, and as an antiseptic. Triphenylene, on the other hand, is a polycyclic aromatic hydrocarbon with the formula C₁₈H₁₂. It is known for its planar structure and is used in organic electronics and as a building block for supramolecular chemistry .
Synthetic Routes and Reaction Conditions:
2,4,6-Trinitrophenol (Picric Acid): It is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.
Triphenylene: It can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives in the presence of oxidizing agents.
Industrial Production Methods:
2,4,6-Trinitrophenol: Industrially, it is produced by the nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid).
Triphenylene: Industrial production often involves the use of transition metal-catalyzed cycloaddition reactions with aromatic substrates.
Types of Reactions:
Reduction: It can be reduced to form amino derivatives using reducing agents like tin and hydrochloric acid.
Substitution: Both 2,4,6-Trinitrophenol and triphenylene can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as tin and hydrochloric acid.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and aromatic compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the synthesis of dyes and as a reagent in chemical analysis . Triphenylene, with its planar structure, is used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also a key building block in supramolecular chemistry and materials science .
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to uncouple oxidative phosphorylation in biochemical processes. This leads to the disruption of ATP synthesis, making it a potent metabolic stimulant and toxic compound . Triphenylene, due to its aromatic structure, interacts with various molecular targets through π-π stacking interactions, making it useful in electronic applications and molecular recognition processes .
Similar Compounds:
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-Trinitrophenol.
3-Methyl-2,4,6-Trinitrophenol: A methylated derivative of 2,4,6-Trinitrophenol with similar explosive properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-Trinitrophenol: Another methylated derivative with unique sensitivity characteristics.
Uniqueness: 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial and research applications. Triphenylene stands out for its planar aromatic structure, making it highly useful in organic electronics and materials science .
Propiedades
| 72454-49-0 | |
Fórmula molecular |
C24H15N3O7 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
2,4,6-trinitrophenol;triphenylene |
InChI |
InChI=1S/C18H12.C6H3N3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
Clave InChI |
NTQMMCYORZIELQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


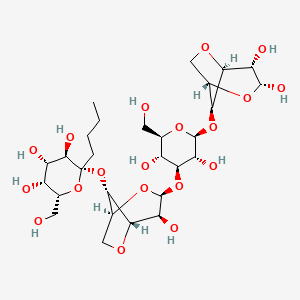
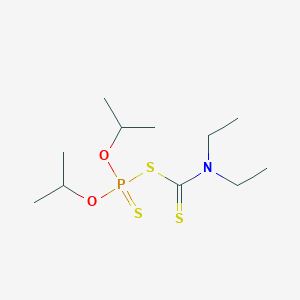
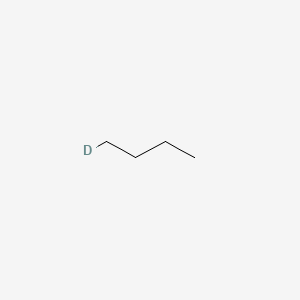
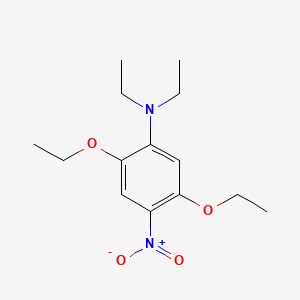
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
